9-(4-Thiopentofuranosyl)-9h-purin-6-amine
Overview
Description
9-(4-Thiopentofuranosyl)-9h-purin-6-amine is a nucleoside analog that features a sulfur atom in place of the oxygen atom in the furanose ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine typically involves the protection of the thiol group followed by glycosylation with a purine base. One common method includes the use of 4-methoxytrityl chloride (MMTrCl) for the protection of the thiol group, followed by acetic anhydride in pyridine . The protected derivative is then subjected to glycosylation with a purine base under acidic conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
9-(4-Thiopentofuranosyl)-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The nucleoside analog can undergo substitution reactions at the purine base or the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-(4-Thiopentofuranosyl)-9h-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Incorporated into RNA molecules to study their stability and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-(4-Thiopentofuranosyl)-9h-purin-6-amine involves its incorporation into nucleic acids, leading to the termination of DNA or RNA synthesis. This results in the inhibition of cellular replication and transcription processes. Additionally, the compound can inhibit key enzymes involved in nucleic acid metabolism, such as ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
4′-Thio-β-D-arabinofuranosylcytosine: Another nucleoside analog with a sulfur atom in the sugar ring, known for its antiangiogenic activity.
4′-Thioguanosine: A guanine analog with similar structural modifications, used in cancer research.
Uniqueness
9-(4-Thiopentofuranosyl)-9h-purin-6-amine is unique due to its specific structural modification, which imparts enhanced stability and resistance to enzymatic degradation compared to its oxygen-containing counterparts . This makes it particularly valuable in the development of stable nucleic acid-based therapeutics.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)thiolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIJBMOORTVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(S3)CO)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933896 | |
Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15023-72-0, 15023-77-5, 15023-73-1, 2500-80-3, 2500-79-0 | |
Record name | NSC110342 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97111 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Adenosine, 4'-thio- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC81154 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(4-Thiopentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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